molecular formula C10H8O2S2 B13343545 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid

Cat. No.: B13343545
M. Wt: 224.3 g/mol
InChI Key: ZICHMJOBSQZMSJ-UHFFFAOYSA-N
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Description

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a bifunctional thiophene derivative characterized by a central thiophene ring substituted with a carboxylic acid group at position 2 and a 2-methylthiophene moiety at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their electronic properties, biological activity, and versatility in organic synthesis.

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c1-6-7(4-5-13-6)8-2-3-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

ZICHMJOBSQZMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling with aryl bromides, to form the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.

Scientific Research Applications

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring system can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

  • 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) :
    Synthesized via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde, this derivative exhibits a melting point of 124–126°C and distinct FT-IR peaks at 1672 cm⁻¹ (C=O stretch) and 730 cm⁻¹ (C-Br vibration). Its ¹H-NMR shows aromatic protons at δ 7.32–7.65 ppm .

    • Key Difference : Replacement of the methylthiophene group with brominated thiophene enhances electrophilicity, making it reactive in Suzuki couplings .
  • 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carboxylic Acid: This derivative (CAS 893733-18-1) features a trifluoromethylphenyl group, imparting electron-withdrawing properties.

Electronically Tuned Derivatives for Materials Science

  • 5-(4,5-Bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b): Exhibits orange solid-state fluorescence (m.p. 75–80°C) and a broad ¹H-NMR aromatic signal (δ 6.90–7.38 ppm). The diphenylamino groups improve charge transport, making it suitable for organic light-emitting diodes (OLEDs) .
  • 5-Methyldithieno[3,2-b:20,30-d]thiophene-2-carboxylic Acid (13): A fused thiophene derivative with extended π-conjugation, synthesized via cyclization. Its methyl group enhances solubility for solution-processed electronic devices .

Data Tables

Table 1: Physical and Spectral Properties of Selected Thiophene-2-carboxylic Acid Derivatives

Compound Name Substituents Yield (%) m.p. (°C) Key Spectral Data (¹H-NMR, IR) Reference
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Br at thiophene C4/C5 80 124–126 δ 7.65 (s, 1H), IR: 1672 cm⁻¹ (C=O)
5-(4-Chlorophenyl)-3-pyrrolyl derivative (15) 4-Cl-C₆H₄, pyrrole-cyano 75 180–185 δ 7.29–8.30 (m, Ar), IR: 1653 cm⁻¹
5-(Diphenylamino)thiophene-2-carbaldehyde (6b) NPh₂ groups 85 75–80 δ 6.90–7.38 (m, 28H), IR: 1424 cm⁻¹
5-(Trifluoromethylphenyl)thiophene-2-carboxylic acid CF₃-C₆H₄ N/A N/A Not reported

Research Findings and Structure-Activity Relationships (SAR)

  • Electronic Effects : Electron-withdrawing groups (e.g., Br, CF₃) enhance reactivity in cross-coupling reactions but reduce fluorescence quantum yields in materials science applications .
  • Hydrophobic Substituents : Chlorophenyl and bromophenyl groups improve anticancer and antiviral activity by promoting hydrophobic interactions with target proteins .
  • Steric Considerations: Bulky substituents (e.g., diphenylamino) can hinder crystallization, lowering melting points while improving solubility for optoelectronic applications .

Biological Activity

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is an organic compound that integrates thiophene and carboxylic acid functionalities, making it a subject of interest in medicinal chemistry. This article examines its biological activities, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a methyl group and a carboxylic acid group. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of thiophene-2-carboxylic acids can inhibit hypoxia-inducible factor (HIF) activity, which plays a crucial role in cancer progression and metastasis. Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 cells, a model for lung cancer .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA54912.5
FG4592 (HIF inhibitor)A54910.0
DMOG (PHD inhibitor)A5498.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives have shown potential as antibacterial agents against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for related compounds indicates promising activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundS. aureus1.0
Control (Vancomycin)S. aureus0.5

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways related to inflammation and cancer. Molecular docking studies suggest that this compound can effectively bind to proteins associated with HIF regulation, enhancing its therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Carboxylation of Thiophene Derivatives : Utilizing reagents like carbon dioxide under high pressure conditions.
  • Cross-Coupling Reactions : Employing techniques such as Suzuki or Negishi coupling to introduce the thiophene moiety into the carboxylic acid framework.

These methods vary in yield and purity based on reaction conditions such as temperature and solvent choice .

Case Studies

A recent study evaluated the effects of various thiophene derivatives on HIF stabilization under hypoxic conditions, demonstrating that compounds with specific substituents could significantly enhance HIF activity. This finding underscores the potential of this compound in cancer therapies targeting HIF pathways .

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